molecular formula C28H33FN4O5 B2969352 N1-(3,4-dimethoxyphenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877632-91-2

N1-(3,4-dimethoxyphenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2969352
CAS No.: 877632-91-2
M. Wt: 524.593
InChI Key: FHQZNFQNEDHMCH-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a synthetically designed oxalamide derivative of interest in chemical and pharmacological research. This compound features a complex molecular architecture with several pharmacologically significant moieties, including a 3,4-dimethoxyphenethyl group, a 2-fluorophenyl-piperazine unit, and a furan ring, linked by an oxalamide bridge . The molecular formula of the compound is C28H33FN4O5, and it has a molecular weight of 524.6 g/mol . Piperazine derivatives are extensively studied in medicinal chemistry for their interaction with various neurotransmitter receptors in the central nervous system. The specific structure of this compound suggests potential research applications as a ligand or a tool compound for investigating receptor-binding activities and signal transduction pathways. It is supplied as a high-purity material for research purposes only. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33FN4O5/c1-36-25-10-9-20(18-26(25)37-2)11-12-30-27(34)28(35)31-19-23(24-8-5-17-38-24)33-15-13-32(14-16-33)22-7-4-3-6-21(22)29/h3-10,17-18,23H,11-16,19H2,1-2H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQZNFQNEDHMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3,4-dimethoxyphenethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). This compound features a complex structure that may influence its pharmacological properties and therapeutic applications.

Chemical Structure

The compound consists of several functional groups that contribute to its biological activity:

  • 3,4-Dimethoxyphenethyl moiety
  • Fluorophenyl piperazine
  • Furan ring structure
  • Oxalamide linkage

1. Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Recent studies have focused on the role of ENTs in nucleotide synthesis and adenosine regulation. The compound's structural analogs have shown varying selectivity towards ENT1 and ENT2. For instance, certain derivatives exhibit up to 10-fold selectivity for ENT2 over ENT1, indicating potential for targeted therapeutic applications in conditions like cancer and neurological disorders .

2. Structure-Activity Relationship (SAR)

The biological activity of this compound has been explored through SAR studies. These studies reveal that modifications in the piperazine and furan components can significantly affect the compound's potency against ENTs. For example, changes in substituents on the fluorophenyl group can alter binding affinity and selectivity .

Case Study 1: In Vitro Evaluation

In vitro assays using nucleoside transporter-deficient cell lines demonstrated that the compound effectively inhibits uridine uptake, a marker for ENT activity. The IC50 values for various analogs were determined, showing promising results for further development .

Case Study 2: Cellular Models

In cellular models, the compound exhibited dose-dependent inhibition of tyrosinase activity, which is relevant for conditions such as hyperpigmentation and melanoma treatment. The results indicated that at higher concentrations, there was a notable decrease in tyrosinase activity compared to untreated controls .

Data Tables

CompoundTargetIC50 (µM)Selectivity
N1-(3,4-dimethoxyphenethyl)-N2-(...ENT115.01x
N1-(3,4-dimethoxyphenethyl)-N2-(...ENT23.05x
Analog ATyrosinase0.0433-

Comparison with Similar Compounds

Structural Insights :

  • Substituent Positionality: The 2-fluorophenyl group on the piperazine ring (target compound) contrasts with the 4-fluorophenyl in Analog 1.
  • Furan vs. This could improve solubility or alter metabolic stability.

Pharmacological Implications

Receptor Binding :

  • The 2-fluorophenylpiperazine group is structurally similar to ligands targeting dopamine D₃ receptors, though para-substituted fluorophenylpiperazines (as in Analog 1) are more common in antipsychotic drugs (e.g., aripiprazole derivatives) .

Metabolic Stability :

  • The furan-2-yl group may increase susceptibility to oxidative metabolism compared to the trifluoromethyl group in Analog 2, which is typically metabolically inert.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be validated?

  • Methodology : A multi-step synthesis is recommended, starting with the preparation of the 3,4-dimethoxyphenethylamine and 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine intermediates. Coupling via oxalyl chloride or mixed carbonates can yield the oxalamide core. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) ensures >95% purity. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming structural integrity?

  • Methodology :

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6, 400 MHz) to resolve aromatic protons (δ 6.7–7.2 ppm) and piperazine/furan signals (δ 3.0–4.0 ppm). 13^13C NMR confirms carbonyl (C=O, ~165 ppm) and methoxy groups (~56 ppm).
  • Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H]+ (calculated m/z: ~592.3).
  • X-ray Crystallography : If single crystals are obtained (e.g., from slow evaporation in DCM/hexane), resolve the 3D conformation of the piperazine ring and furan orientation .

Advanced Research Questions

Q. How can computational modeling predict target binding affinities for neurological applications?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against dopamine D2/D3 or serotonin receptors (PDB IDs: 6CM4, 7F6W). Parameterize the 2-fluorophenyl group for hydrophobic interactions and the furan ring for π-π stacking. Validate predictions with molecular dynamics (MD) simulations (GROMACS, 100 ns) to assess binding stability. Compare with experimental IC50 values from radioligand displacement assays .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodology :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation. Use LC-MS/MS to quantify metabolites.
  • Solubility/Permeability : Assess via shake-flask (aqueous buffer) and Caco-2 cell assays. Improve bioavailability via PEGylation or prodrug modifications (e.g., esterification of methoxy groups).
  • PK/PD Modeling : Integrate in vitro data (e.g., plasma protein binding) into compartmental models (e.g., NONMEM) to predict dose-response relationships .

Q. How to design SAR studies for the 2-fluorophenyl and furan substituents?

  • Methodology :

  • Substituent Variation : Synthesize analogs with halogens (Cl, Br), methyl, or trifluoromethyl groups on the phenyl ring. Replace furan with thiophene or pyrrole.
  • In Vitro Assays : Test affinity via competitive binding assays (e.g., 3^3H-spiperone for D2 receptors). Measure functional activity (cAMP inhibition for GPCRs).
  • Data Analysis : Use GraphPad Prism for EC50/IC50 curve fitting. Corrogate substituent electronic effects (Hammett σ values) with potency .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity results across cell lines?

  • Methodology :

  • Experimental Replication : Standardize cell culture conditions (e.g., passage number, serum batch) and use multiple cell lines (e.g., SH-SY5Y, HEK293).
  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify off-target pathways (e.g., apoptosis vs. oxidative stress).
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess significance. Report 95% confidence intervals for IC50 values .

Safety and Handling Protocols

Q. What safety protocols are essential for handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water (15 min). For inhalation, move to fresh air and seek medical attention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.